![molecular formula C23H24N4O5S B2581324 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 894047-82-6](/img/structure/B2581324.png)
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide
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Description
Synthesis Analysis
The synthesis of this compound likely involves a series of chemical reactions. While I don’t have specific details on the synthetic route for this exact compound, I can provide insights based on related literature. Researchers have synthesized various 2,4-disubstituted thiazole derivatives with different substituents to explore their biological activities . These synthetic pathways typically involve cyclization reactions, condensations, and functional group modifications.
Scientific Research Applications
Nitrogen-containing heteroarene units are often found in natural products and biologically active synthetic compounds. Triazole derivatives, due to their structural characteristics, can easily bind with target molecules and exhibit a variety of biological effects. Among these, β-azolyl ketones are of particular interest. In this context, the compound we’re examining has potential applications in various fields .
Synthesis and Green Metrics
The compound can be synthesized using ionic organic solids as catalysts. Specifically, the Michael addition of N-heterocycles to chalcones has been employed for its preparation. Both the preparation of the chalcone and the triazole Michael addition to the chalcone exhibit good green metrics. However, the yield is moderate due to the retro-Michael reaction .
Potential Bioactivity
While further research is needed, the compound’s unique structure suggests potential bioactivity. Its stability and ability to bind to “privileged structures” through hydrogen bonding make it an interesting candidate for drug development .
Antifungal Activity
Triazole derivatives have been investigated for their antifungal properties. Although not directly related to the compound , it highlights the broader relevance of triazoles in pharmacology .
Anti-Inflammatory and Analgesic Activities
Indole derivatives containing similar structural motifs have shown anti-inflammatory and analgesic activities. While not identical, these findings underscore the potential of heterocyclic compounds like the one we’re discussing .
Triazole Resistance
Triazole resistance is a concern in microbiological contexts. While not specific to our compound, understanding resistance mechanisms is crucial for drug development .
properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S/c1-29-17-9-15(10-18(12-17)30-2)22(28)24-8-7-16-13-33-23-25-21(26-27(16)23)14-5-6-19(31-3)20(11-14)32-4/h5-6,9-13H,7-8H2,1-4H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQANQNBRBBYXFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC(=CC(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide |
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